molecular formula C10H18F2N2 B1490891 4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine CAS No. 2098117-13-4

4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine

Cat. No.: B1490891
CAS No.: 2098117-13-4
M. Wt: 204.26 g/mol
InChI Key: JSJDAUQTRGRWPM-UHFFFAOYSA-N
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Description

4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is a piperidine derivative that contains a difluoromethyl group and a pyrrolidine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine typically involves the construction of the pyrrolidine ring followed by the introduction of the difluoromethyl group. One common method includes the reaction of piperidine with difluoromethylated pyrrolidine under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These include compounds with similar pyrrolidine rings but different substituents.

    Piperidine derivatives: Compounds with piperidine rings and various functional groups

Uniqueness

4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine is unique due to the presence of both a difluoromethyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study .

Properties

IUPAC Name

4-[3-(difluoromethyl)pyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)8-3-6-14(7-8)9-1-4-13-5-2-9/h8-10,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJDAUQTRGRWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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